molecular formula C13H8F3NO B1441505 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde CAS No. 1005189-47-8

4-(4-(Trifluoromethyl)phenyl)picolinaldehyde

Cat. No. B1441505
CAS RN: 1005189-47-8
M. Wt: 251.2 g/mol
InChI Key: GDRJYEBPMRRWDY-UHFFFAOYSA-N
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Description

“4-(4-(Trifluoromethyl)phenyl)picolinaldehyde” is a chemical compound with the molecular formula C13H8F3NO . It is a derivative of the class of compounds known as trifluoromethylbenzenes .


Molecular Structure Analysis

The molecular structure of “4-(4-(Trifluoromethyl)phenyl)picolinaldehyde” consists of a picolinaldehyde group attached to a phenyl ring substituted with a trifluoromethyl group .

Scientific Research Applications

Organic Synthesis

4-(4-(Trifluoromethyl)phenyl)picolinaldehyde: is a valuable compound in organic synthesis. It serves as a building block for the synthesis of complex molecules due to its reactive aldehyde group and the presence of a trifluoromethyl group which can increase the lipophilicity and metabolic stability of the derivatives .

Pharmaceuticals

In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of various drugs. Its trifluoromethyl group is particularly significant as it is a common moiety in many pharmaceuticals, contributing to the pharmacokinetic properties of drugs .

Agrochemicals

The compound finds application in the development of agrochemicals. The trifluoromethyl group can impart properties like increased biological activity and environmental stability to agrochemical products .

Dyestuff

In the field of dyestuff, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde can be used to synthesize dyes and pigments. The electron-withdrawing trifluoromethyl group can affect the color properties of these dyes, making them more vibrant or stable .

Biocatalysis

This compound is also relevant in biocatalysis research. It can be used as a substrate for enzymatic reactions, where enzymes are employed to produce chiral intermediates or products with high specificity .

Material Science

In material science, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is used in the synthesis of new materials, such as polymers or small molecule organics that have potential applications in electronics, coatings, and other advanced materials .

Chemical Research

The compound is extensively used in chemical research for the development of new synthetic methodologies, mechanistic studies, and the synthesis of novel organic compounds with potential applications in various industries .

Analytical Chemistry

Lastly, in analytical chemistry, it serves as a standard or reference compound in the development of analytical methods, such as chromatography or spectroscopy, which are essential for the quality control of products .

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)10-5-6-17-12(7-10)8-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRJYEBPMRRWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Trifluoromethyl)phenyl)picolinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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